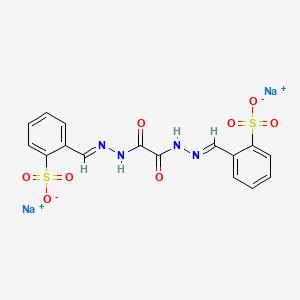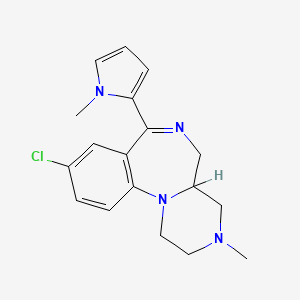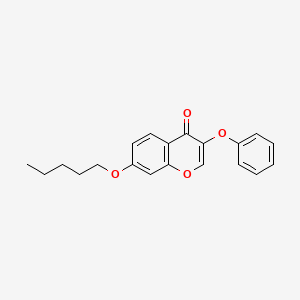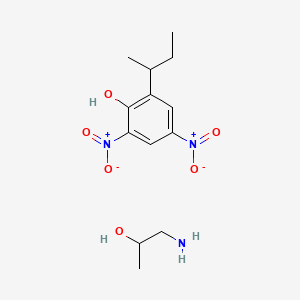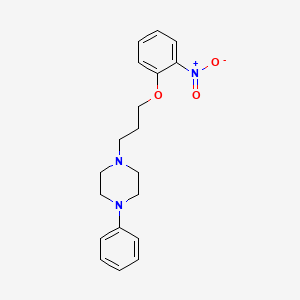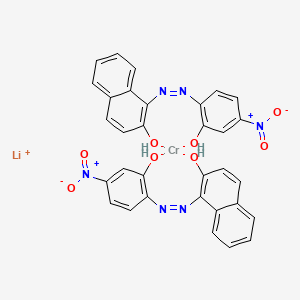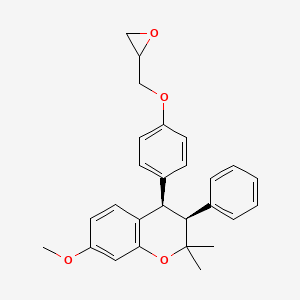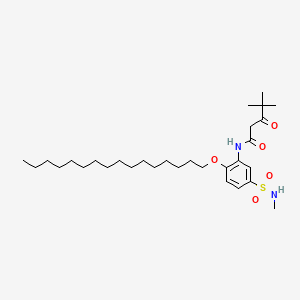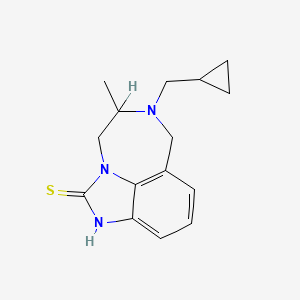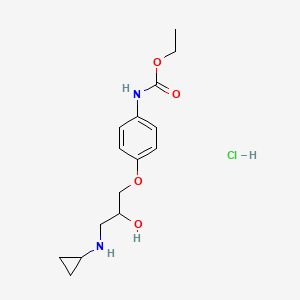
Carbamic acid, (4-(3-(cyclopropylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BL-246 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Hydroxypropoxyphenyl Intermediate: This involves the reaction of phenol with epichlorohydrin under basic conditions to form the hydroxypropoxyphenyl intermediate.
Introduction of the Cyclopropylamino Group: The intermediate is then reacted with cyclopropylamine in the presence of a suitable catalyst to introduce the cyclopropylamino group.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of BL-246 typically involves large-scale batch reactions using the same synthetic routes described above. The reactions are carried out in controlled environments to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BL-246 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
BL-246 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of BL-246 involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions. This leads to changes in cellular processes and can result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[4-[3-(cyclopropylamino)-2-hydroxypropoxy]phenyl]carbamate: Similar structure but without the hydrochloride salt.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups.
Carbamate esters: Compounds with similar carbamate ester functional groups.
Uniqueness
BL-246 is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .
Properties
CAS No. |
83263-82-5 |
|---|---|
Molecular Formula |
C15H23ClN2O4 |
Molecular Weight |
330.81 g/mol |
IUPAC Name |
ethyl N-[4-[3-(cyclopropylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-2-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11-3-4-11;/h5-8,11,13,16,18H,2-4,9-10H2,1H3,(H,17,19);1H |
InChI Key |
GLYDTPRQPRPPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OCC(CNC2CC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


